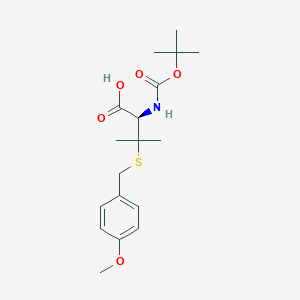

Boc-S-4-methoxybenzyl-L-penicillamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

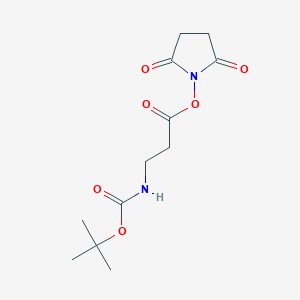

Boc-S-4-methoxybenzyl-L-penicillamine is a derivative of D-Penicillamine . D-Penicillamine is a penicillin metabolite used in the treatment of Wilson’s disease, Cystinuria, Scleroderma, and arsenic poisoning .

Molecular Structure Analysis

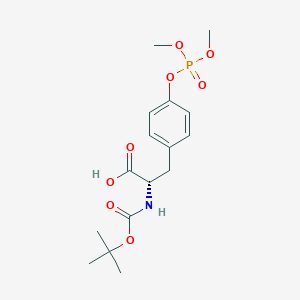

The molecular formula of this compound is C18H27NO5S . Its molecular weight is 369.48 . The IUPAC name is (2R)-3-[(4-methoxyphenyl)methylsulfanyl]-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid .Physical And Chemical Properties Analysis

This compound appears as a white powder . It has a density of 1.168±0.1 g/cm3 . Its melting point is 108-115°C , and its boiling point is 523.2±50.0°C at 760 mmHg .Scientific Research Applications

Environmental Applications

Research into the removal of penicillins from water sources reveals significant environmental implications. Penicillins, as a class of β-lactam antibiotics, pose environmental toxicology concerns. Studies have investigated various methods for their removal, including separation technologies like Nanofiltration and adsorption, with carbon-based adsorbents showing high efficiency. Advanced oxidation processes (AOPs) and biological treatments have also been explored, demonstrating the complexity and necessity of multi-method approaches to effectively remove penicillins from water, highlighting the environmental significance of research on penicillin derivatives including Boc-S-4-methoxybenzyl-L-penicillamine (Ighalo et al., 2021).

Medical and Pharmacological Applications

Antibiotic Pollution

The study of activated carbons for the adsorption of antibiotics, including penicillins, from aqueous solutions is pivotal. This research outlines the effectiveness of activated carbon in removing these compounds, addressing a crucial aspect of environmental health and safety, and indirectly supporting the investigation into compounds like this compound for potential environmental applications (Ahmed, 2017).

Boron-Containing Compounds

The exploration of boron-containing compounds in medicine opens new avenues for therapeutic applications. These compounds, noted for their ability to act on multiple targets involved in treating diseases, suggest a broader potential medicinal application for this compound, given its structural and chemical relevance to these research areas (Soriano-Ursúa et al., 2014).

Mechanism of Action

Target of Action

Boc-S-4-methoxybenzyl-L-penicillamine, also known as Boc-Pen(Mob)-OH, is a derivative of D-Penicillamine . D-Penicillamine is a metabolite of penicillin and is used in the treatment of several conditions including Wilson’s disease, Cystinuria, Scleroderma, and arsenic poisoning

Mode of Action

D-Penicillamine works by chelating excess copper in Wilson’s disease and by reducing cystine excretion in Cystinuria . It’s important to note that the addition of the Boc group and the 4-methoxybenzyl group could alter the compound’s interactions with its targets.

Biochemical Pathways

D-penicillamine is known to influence copper metabolism in wilson’s disease and cystine transport in cystinuria

Result of Action

As a derivative of D-Penicillamine, it may share some of its therapeutic effects, such as reducing copper levels in Wilson’s disease and decreasing cystine excretion in Cystinuria . .

properties

IUPAC Name |

(2R)-3-[(4-methoxyphenyl)methylsulfanyl]-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5S/c1-17(2,3)24-16(22)19-14(15(20)21)18(4,5)25-11-12-7-9-13(23-6)10-8-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUHEEDQLRFEIM-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427028 |

Source

|

| Record name | Boc-S-4-methoxybenzyl-L-penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120944-75-4 |

Source

|

| Record name | Boc-S-4-methoxybenzyl-L-penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

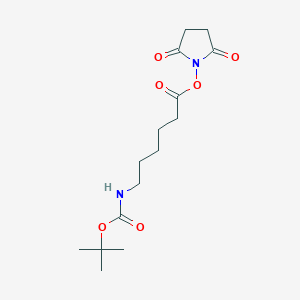

![6-[(Tert-butoxycarbonyl)amino]hexanoic acid](/img/structure/B558030.png)